(+-)-endo-N-Benzyl-2-bornanamine hydrochloride (+-)-endo-N-Benzyl-2-bornanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 24652-86-6
VCID: VC18441057
InChI: InChI=1S/C17H25N.ClH/c1-16(2)14-9-10-17(16,3)15(11-14)18-12-13-7-5-4-6-8-13;/h4-8,14-15,18H,9-12H2,1-3H3;1H
SMILES:
Molecular Formula: C17H26ClN
Molecular Weight: 279.8 g/mol

(+-)-endo-N-Benzyl-2-bornanamine hydrochloride

CAS No.: 24652-86-6

Cat. No.: VC18441057

Molecular Formula: C17H26ClN

Molecular Weight: 279.8 g/mol

* For research use only. Not for human or veterinary use.

(+-)-endo-N-Benzyl-2-bornanamine hydrochloride - 24652-86-6

Specification

CAS No. 24652-86-6
Molecular Formula C17H26ClN
Molecular Weight 279.8 g/mol
IUPAC Name benzyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride
Standard InChI InChI=1S/C17H25N.ClH/c1-16(2)14-9-10-17(16,3)15(11-14)18-12-13-7-5-4-6-8-13;/h4-8,14-15,18H,9-12H2,1-3H3;1H
Standard InChI Key WEVZXEBIBMQQPP-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC1(C(C2)[NH2+]CC3=CC=CC=C3)C)C.[Cl-]

Introduction

(±)-endo-N-Benzyl-2-bornanamine hydrochloride is a chiral amine compound derived from the bicyclic structure of bornane. It is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity. This compound is closely related to other bornane derivatives, such as (±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride, which also exhibit unique properties relevant to pharmaceutical research.

Synthesis Methods

The synthesis of (±)-endo-N-Benzyl-2-bornanamine hydrochloride typically involves several steps, including the reaction of bornanamine with benzyl halides or benzyl alcohols under appropriate conditions. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.

Biological Activity and Potential Applications

While specific biological activity data for (±)-endo-N-Benzyl-2-bornanamine hydrochloride is limited, compounds with similar structures, such as (±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride, have been studied for their interactions with various receptors. These studies suggest potential applications in medicinal chemistry, particularly in areas where receptor binding affinity is crucial.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(±)-endo-N-Benzyl-2-bornanamine hydrochlorideBenzyl group attached to bornaneDifferent receptor affinity profile compared to dimethylbenzyl derivatives
(±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochlorideDimethylbenzyl group attached to bornanePotential for enhanced biological activity due to methyl substitutions
(±)-N-(3,4-Dichlorobenzyl)-2-bornanamineChlorinated benzyl groupIncreased potency due to halogen effects
(±)-N-(p-Tolyl)-2-bornanaminePara-substituted aromatic ringVarying lipophilicity affecting blood-brain barrier penetration

Research Findings and Future Directions

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